molecular formula C10H14N2OS3 B6005693 2-[(4-methyl-1,3-thiazol-2-yl)thio]-N-(tetrahydro-3-thienyl)acetamide

2-[(4-methyl-1,3-thiazol-2-yl)thio]-N-(tetrahydro-3-thienyl)acetamide

Cat. No. B6005693
M. Wt: 274.4 g/mol
InChI Key: NFVZJCHFGLIKEQ-UHFFFAOYSA-N
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Description

2-[(4-methyl-1,3-thiazol-2-yl)thio]-N-(tetrahydro-3-thienyl)acetamide, also known as MTAA, is a chemical compound that has been of great interest to scientists in recent years. This compound has been found to have several potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. In

Scientific Research Applications

2-[(4-methyl-1,3-thiazol-2-yl)thio]-N-(tetrahydro-3-thienyl)acetamide has been found to have several potential applications in scientific research. One of the most promising areas of research is in the field of cancer biology. 2-[(4-methyl-1,3-thiazol-2-yl)thio]-N-(tetrahydro-3-thienyl)acetamide has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and prostate cancer. It has also been found to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of other diseases such as arthritis and Alzheimer's disease.

Mechanism of Action

The mechanism of action of 2-[(4-methyl-1,3-thiazol-2-yl)thio]-N-(tetrahydro-3-thienyl)acetamide is not yet fully understood. However, it is believed to work by inhibiting the activity of a protein called HSP90, which is involved in the regulation of several cellular processes, including cell growth and division. By inhibiting HSP90, 2-[(4-methyl-1,3-thiazol-2-yl)thio]-N-(tetrahydro-3-thienyl)acetamide is able to slow down the growth of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
2-[(4-methyl-1,3-thiazol-2-yl)thio]-N-(tetrahydro-3-thienyl)acetamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes that are involved in the growth and division of cancer cells. It has also been found to increase the levels of several antioxidant enzymes, which could help to reduce oxidative stress and inflammation in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(4-methyl-1,3-thiazol-2-yl)thio]-N-(tetrahydro-3-thienyl)acetamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for studying the mechanisms of cancer growth and developing new cancer treatments. However, there are also some limitations to using 2-[(4-methyl-1,3-thiazol-2-yl)thio]-N-(tetrahydro-3-thienyl)acetamide in lab experiments. For example, it can be difficult to obtain large quantities of the compound, and it may not be suitable for use in certain types of experiments.

Future Directions

There are several future directions for research on 2-[(4-methyl-1,3-thiazol-2-yl)thio]-N-(tetrahydro-3-thienyl)acetamide. One area of interest is in developing new cancer treatments based on the compound. Another area of research is in studying the mechanism of action of 2-[(4-methyl-1,3-thiazol-2-yl)thio]-N-(tetrahydro-3-thienyl)acetamide in more detail, in order to better understand how it works and how it could be used to treat other diseases. Additionally, researchers may investigate the potential use of 2-[(4-methyl-1,3-thiazol-2-yl)thio]-N-(tetrahydro-3-thienyl)acetamide in combination with other drugs or therapies, in order to enhance its effectiveness. Finally, there may be opportunities to develop new synthetic methods for producing 2-[(4-methyl-1,3-thiazol-2-yl)thio]-N-(tetrahydro-3-thienyl)acetamide, which could make it more widely available for research purposes.
Conclusion:
In conclusion, 2-[(4-methyl-1,3-thiazol-2-yl)thio]-N-(tetrahydro-3-thienyl)acetamide, or 2-[(4-methyl-1,3-thiazol-2-yl)thio]-N-(tetrahydro-3-thienyl)acetamide, is a chemical compound with several potential applications in scientific research. Its ability to inhibit the growth of cancer cells and reduce inflammation make it a valuable tool for studying the mechanisms of disease and developing new treatments. While there are some limitations to using 2-[(4-methyl-1,3-thiazol-2-yl)thio]-N-(tetrahydro-3-thienyl)acetamide in lab experiments, there are also several future directions for research that could lead to new discoveries and applications for this compound.

Synthesis Methods

The synthesis method for 2-[(4-methyl-1,3-thiazol-2-yl)thio]-N-(tetrahydro-3-thienyl)acetamide involves the reaction of 2-amino-4-methylthiazole with tetrahydrothiophene-3-carboxylic acid, followed by thionation with Lawesson's reagent. The resulting product is then acetylated to form 2-[(4-methyl-1,3-thiazol-2-yl)thio]-N-(tetrahydro-3-thienyl)acetamide. This synthesis method has been reported in several scientific journals and has been found to be reliable and reproducible.

properties

IUPAC Name

2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N-(thiolan-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS3/c1-7-4-15-10(11-7)16-6-9(13)12-8-2-3-14-5-8/h4,8H,2-3,5-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVZJCHFGLIKEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC(=O)NC2CCSC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2OS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N-(thiolan-3-yl)acetamide

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